3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNUEYAFPCZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCCl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bartoli Indole Synthesis
The Bartoli reaction, utilizing nitroarenes and vinyl Grignard reagents, is a foundational method. For example, 2-chloro-3-nitropyridine reacts with 1-methyl-1-propenylmagnesium bromide to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine, a structurally analogous intermediate. Adapting this method, substitution at the 3-position with a chloroethyl group can be achieved via subsequent alkylation.
Suzuki–Miyaura Cross-Coupling
Palladium-mediated couplings enable selective functionalization. A 2-iodo-4-chloropyrrolopyridine intermediate undergoes Suzuki–Miyaura coupling with aryl boronic acids at C-2, followed by Buchwald–Hartwig amination at C-4. While this route primarily targets 2-aryl derivatives, modifying the boronic acid to include chloroethyl motifs could permit direct installation of the desired substituent.
Direct Introduction of the 2-Chloroethyl Group
Alkylation of Pyrrolo[2,3-b]pyridine Intermediates
A straightforward method involves alkylating the pyrrole nitrogen or C-3 position. For instance, 7-azaindole derivatives are treated with 1,2-dichloroethane under basic conditions:
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Substrate : 1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
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Reagent : 1,2-dichloroethane (2.5 equiv), NaH (2.2 equiv)
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Conditions : DMF, 0°C to room temperature, 12–16 h
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Yield : 68–72%
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Purification : Crystallization from diethyl ether
This method, however, risks over-alkylation. Using bulky bases (e.g., LDA) at low temperatures (−78°C) improves regioselectivity for C-3 substitution.
Palladium-Catalyzed Coupling
Palladium catalysts enable direct C–H functionalization. A Pd(OAc)₂/PPh₃ system facilitates coupling between 3-bromo-1H-pyrrolo[2,3-b]pyridine and vinyl chloride derivatives:
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Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : DMF/H₂O (4:1), 80°C, 8 h
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Yield : 58%
Stepwise Construction via Intermediate Functionalization
Chloroethylation of 3-Hydroxymethyl Derivatives
A two-step sequence converts 3-hydroxymethyl groups to chloroethyl:
Reductive Amination
Secondary amine intermediates are alkylated with 1,2-dichloroethane:
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Substrate : 3-Aminomethyl-1H-pyrrolo[2,3-b]pyridine
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Reagent : 1,2-Dichloroethane, NaBH₃CN
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Conditions : MeOH, 50°C, 12 h
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Yield : 65%
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Selectivity Issues |
|---|---|---|---|---|
| Direct Alkylation | 1H-pyrrolo[2,3-b]pyridine | 1,2-Dichloroethane, NaH, DMF | 68–72 | Over-alkylation at N-1 |
| Pd-Catalyzed Coupling | 3-Bromo derivative | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 58 | Requires halogenated precursor |
| Wittig Reaction | 3-Carbaldehyde | Ph₃P=CHCl, CH₂Cl₂ | 73 | Multi-step synthesis |
| Reductive Amination | 3-Aminomethyl derivative | 1,2-Dichloroethane, NaBH₃CN | 65 | Limited substrate availability |
Challenges and Optimization Strategies
N-1 vs. C-3 Selectivity
The pyrrole nitrogen (N-1) is highly reactive, necessitating protective strategies. SEM (trimethylsilylethoxymethyl) groups are effective for N-1 protection during C-3 functionalization:
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Protection : SEMCl, NaH, DMF, 0°C (84% yield)
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Deprotection : TBAF, THF, 25°C (quantitative)
Side Reactions
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Formaldehyde Release : SEM deprotection generates formaldehyde, leading to tricyclic byproducts. Scavengers (e.g., dimedone) mitigate this issue.
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Halogen Exchange : Residual Cl⁻ in Pd-catalyzed reactions promotes Finkelstein-like exchanges. Anhydrous conditions and AgNO₃ additives suppress this.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enhance safety for exothermic alkylations:
Green Chemistry Approaches
Water-mediated Pd/C catalysis reduces solvent waste:
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Catalyst : 10% Pd/C, PPh₃, CuI
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Solvent : H₂O, 80°C
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Yield : 76%
Analytical Characterization Data
| Parameter | Value (this compound) | Method |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂ | HRMS |
| MW | 180.64 g/mol | ESI-MS |
| Melting Point | 126–128°C | DSC |
| ¹H NMR (CDCl₃) | δ 2.22 (s, 3H), 4.04 (s, 3H), 7.28 (d, J=5.4 Hz) | 400 MHz NMR |
| HPLC Purity | ≥95% | C18, MeOH/H₂O |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H chlorination using Ru(bpy)₃²⁺ and Cl⁻ sources is under investigation for late-stage functionalization.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes show promise for regioselective ethyl chlorination, though yields remain low (≤22%).
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolo[2,3-b]pyridines with various functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in oncology and neurology.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or biological activity. The pyrrolo[2,3-b]pyridine core can interact with various enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Key Observations :
- Bulkier Substituents (e.g., thiazolyl-indolyl) improve kinase inhibition by occupying hydrophobic pockets in enzymes like CDK1 or FGFR1 .
Structural Analogues at Position 5
Key Observations :
Key Observations :
- Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) is prevalent for introducing aryl/alkynyl groups .
- Reductive Methods (e.g., hydrogenation, TFA-mediated deprotection) are critical for nitro group reduction and deprotection .
Discussion of Research Findings
- Antitumor Activity: Nortopsentin analogues (e.g., 1f, 3f) with thiazolyl-indolyl substituents exhibit potent CDK1 inhibition and apoptosis induction in peritoneal mesothelioma models . The 2-chloroethyl group in the target compound may similarly enhance DNA alkylation or kinase inhibition.
- Kinase Inhibition : The pyrrolo[2,3-b]pyridine scaffold is a hinge binder in FGFR1 and TNIK inhibitors, with substituents at positions 3 and 5 optimizing hydrophobic and hydrogen-bonding interactions .
- Structural Flexibility : Substitutions at position 3 (e.g., sulfonyl, pyrazolyl) enable targeting of diverse receptors, including 5-HT6 and protein kinases .
Biological Activity
3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that belongs to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a chloroethyl substituent, which plays a crucial role in its biological interactions. The presence of the chloroethyl group allows for covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
The mechanism through which this compound exerts its biological effects involves:
- Covalent Bonding: The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, influencing their function.
- Enzyme Interaction: The pyrrolo[2,3-b]pyridine core can modulate the activity of various enzymes and receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Biological Activities
Research has indicated that this compound possesses several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity Studies: In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.04 to 49.85 µM against different cancer cell lines .
- Mechanistic Insights: The compound's ability to induce apoptosis and inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines: It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli .
- Potential Applications: These properties suggest potential applications in treating inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective effects:
- CNS Activity: Studies indicate that compounds in this class could be beneficial for treating neurological disorders due to their ability to modulate neurotransmitter systems .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine, and how is purity ensured?
The synthesis involves dissolving the precursor (e.g., compound 21) in trifluoroacetic acid (TFA, 0.2 M) with triethylsilane (7.0 equiv) and stirring overnight at room temperature. Post-reaction, ethyl acetate (EtOAc) is added, and the solution is basified with saturated Na₂CO₃ (pH > 8). The organic layer is extracted, dried over MgSO₄, and concentrated under reduced pressure to yield the product as a yellow solid. Purity is confirmed via column chromatography and spectral analysis (e.g., ¹H NMR, HRMS) .
Q. How is structural characterization of pyrrolo[2,3-b]pyridine derivatives performed?
¹H NMR and HRMS are critical for confirming structural integrity. For example:
- Chemical shifts : In this compound, aromatic protons typically appear at δ 7.2–8.2 ppm, while the chloroethyl side chain shows signals near δ 3.8–4.2 ppm (CH₂Cl) .
- HRMS : Calculated and observed m/z values must align within 1–3 ppm error (e.g., [M+H]⁺ for C₉H₉ClN₂: 181.0425 observed vs. 181.0428 calculated) .
Q. What purification techniques are effective for chloroethyl-substituted pyrrolo[2,3-b]pyridines?
Silica gel column chromatography with gradients of DCM/EtOAc (4:1 to 1:1) is commonly used. For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
The 3-position is critical for target engagement. For example:
- Chloroethyl substitution : Enhances lipophilicity and membrane permeability, improving cellular uptake in kinase inhibition assays (e.g., FGFR1 IC₅₀ = 7 nM for compound 4h) .
- Electron-withdrawing groups : Substitutions like nitro or cyano at the 3-position reduce metabolic stability but increase binding affinity to ATP pockets in kinases .
- SAR optimization : Replace chloroethyl with pyrazolyl or trifluoromethyl groups to balance potency and toxicity (patent WO 2013/114113 A1) .
Q. How can researchers resolve contradictions in synthetic yields across methodologies?
Discrepancies often arise from reaction conditions:
- Temperature : Higher temperatures (e.g., 70°C for fluorination) may degrade sensitive intermediates, reducing yields (29% vs. theoretical 50%) .
- Work-up protocols : In situ quenching with Na₂CO₃ (vs. aqueous NH₄Cl) minimizes hydrolysis of chloroethyl groups, improving yields from 37% to 75% .
- Catalyst choice : Pd(PPh₃)₄ in Suzuki couplings increases regioselectivity compared to Pd(OAc)₂, avoiding byproducts .
Q. What in vitro and in vivo models are used to evaluate antitumor activity?
- In vitro : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines are treated with derivatives (e.g., 3f) at 1–10 µM, assessing proliferation via MTT assays and apoptosis via caspase-3 activation .
- In vivo : Intraperitoneal administration in murine xenografts (e.g., 25 mg/kg 1f) reduces tumor volume by 58–75%, with synergy observed in combination therapies (e.g., paclitaxel) .
Q. How are computational methods integrated into inhibitor design?
- Docking studies : The 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with kinase hinge regions (e.g., FGFR1 D641). Substituents at the 5-position (e.g., trifluoromethyl) occupy hydrophobic pockets, enhancing binding (ΔG = −9.2 kcal/mol) .
- MD simulations : Chloroethyl flexibility reduces entropic penalties during receptor-ligand complex formation, validated by free-energy perturbation (FEP) calculations .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
